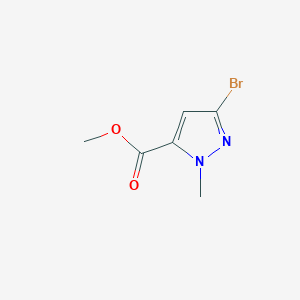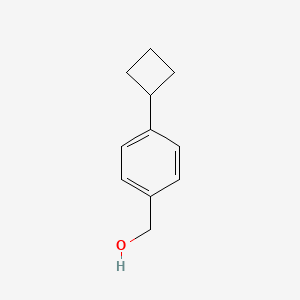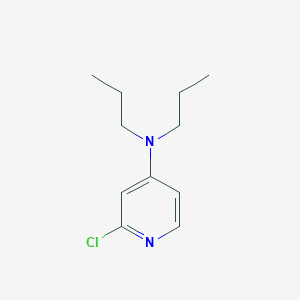
2-Chloro-N,N-dipropylpyridin-4-amine
Overview
Description
Amines are a class of organic compounds derived from ammonia (NH3) by replacement of one or more hydrogen atoms by organic groups . They are often used in pharmaceuticals and chemical synthesis .
Synthesis Analysis
The synthesis of amines can be achieved through several methods, including the reduction of nitriles, amides, and nitro compounds . Alkylation of alkyl halides with ammonia or other amines can also be used .Molecular Structure Analysis
Amines have a nitrogen atom with a lone pair of electrons, making them bases and nucleophiles . The nitrogen can form up to three bonds with other atoms or groups, resulting in primary, secondary, or tertiary amines .Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation . They can also react with acids to form amine salts .Physical And Chemical Properties Analysis
The physical and chemical properties of amines depend on their structure. They can be gases, liquids, or solids at room temperature, and they tend to have strong, often unpleasant, odors . Amines can participate in hydrogen bonding, which affects their boiling points and solubility .Scientific Research Applications
Catalysis and Polymerization
- Catalytic Applications in Olefin Polymerization : 2-Aminopyridine derivatives have been used in the synthesis of octahedral group 4 metal complexes, showing significant activity as precatalysts in alpha-olefin oligo- and polymerization. This demonstrates their potential in enhancing the efficiency of polymerization processes (Fuhrmann et al., 1996).
Synthesis of Bioactive and Medicinally Important Compounds
- Synthesis of 2-Aminopyridines for Chemical and Biological Applications : The development of new methods for the synthesis of 2-aminopyridines, which serve as key structural cores in bioactive natural products and medicinally important compounds, highlights their significance in the synthesis of organic materials (Bolliger et al., 2011).
Material Science and Polymer Synthesis
- Efficient Polymer Synthesis : A study on aromatic amine ligands and copper(I) chloride catalyst systems revealed that 4-aminopyridine/Cu(I) catalyst system is highly efficient in synthesizing poly(2,6-dimethyl-1,4-phenylene ether), due to its high basicity and less steric hindrance, which facilitates fast polymerization rates (Kim et al., 2018).
Molecular Structure Analysis
- Analysis of Molecular Structure Using Aminopyridines : Aminopyridine derivatives have been used to study the structure of oligosaccharides by tagging reducing end sugars, demonstrating their utility in molecular analysis and structural determination (Hase et al., 1978).
Organic Synthesis and Chemical Modifications
- Amination Reactions for Organic Synthesis : Research on the amination of aryl halides using copper catalysis has shown efficient methods to convert bromopyridine into aminopyridine, emphasizing the role of aminopyridines in facilitating chemical transformations and synthesizing compounds of interest in medicinal chemistry (Lang et al., 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-N,N-dipropylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2/c1-3-7-14(8-4-2)10-5-6-13-11(12)9-10/h5-6,9H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUTVGAUUDRHEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N,N-dipropylpyridin-4-amine | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

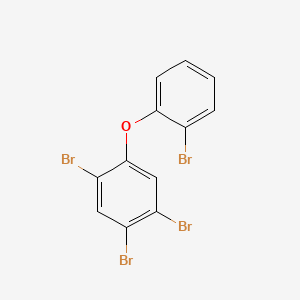
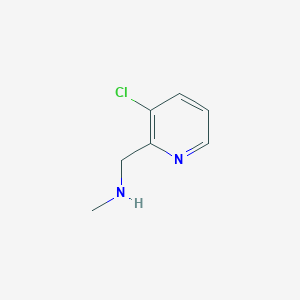
![1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1530736.png)
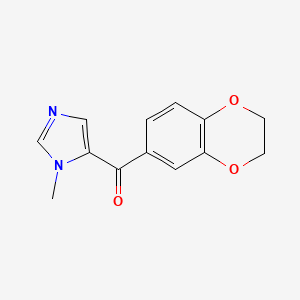


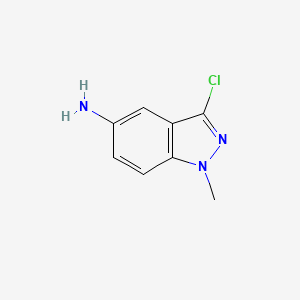


![4-hydroxy-N-[(2S)-2-hydroxypropyl]benzamide](/img/structure/B1530744.png)
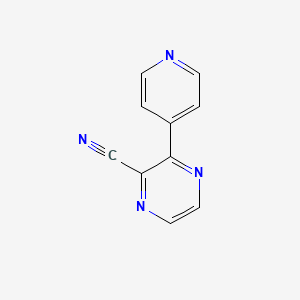
![2-{Spiro[4.5]decan-8-yl}acetic acid](/img/structure/B1530747.png)
